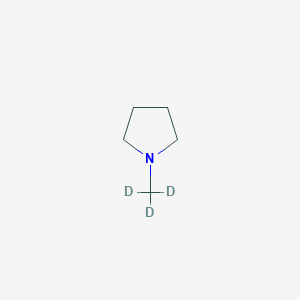

![molecular formula C14H20N2O6 B127288 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol CAS No. 112935-92-9](/img/structure/B127288.png)

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

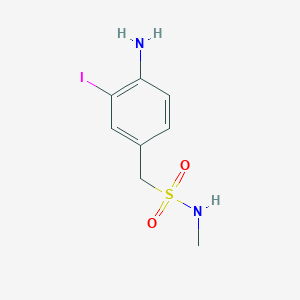

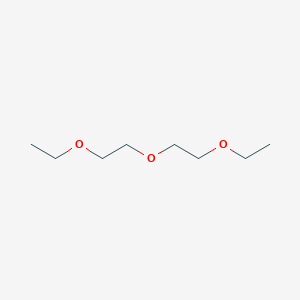

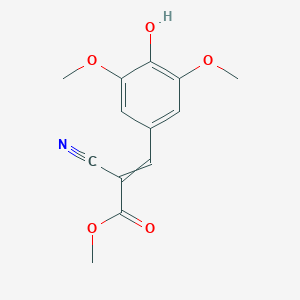

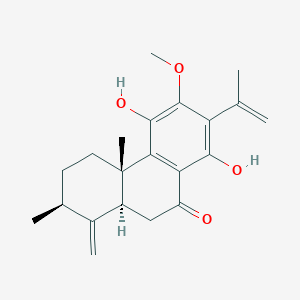

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is a chemical compound with the CAS number 112935-92-9 . It is available for purchase as a high-quality reference material .

Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamates (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol . The molecule contains a total of 42 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .Wissenschaftliche Forschungsanwendungen

Enantiomer Separation and Cholinesterase Interaction

Gažić et al. (2006) studied the enantiomers of bambuterol, focusing on their separation and interaction with human cholinesterase. They achieved effective separation using chiral HPLC columns and discovered that both enantiomers inhibited all studied butyrylcholinesterase (BChE) variants. Notably, the rate of inhibition by the (R)-enantiomer was significantly faster than the (S)-enantiomer across various BChE variants. This study highlights the stereoselective interaction of bambuterol enantiomers with cholinesterases, suggesting potential implications in therapeutic applications where cholinesterase activity is a factor (Gažić et al., 2006).

Enantiomeric Pharmacodynamic Differences

Wu et al. (2016) developed an enantioseparation method for rac-bambuterol and examined the pharmacodynamic differences between its enantiomers in animal models. They discovered that (R)-bambuterol exhibited potent inhibition of histamine-induced asthma reactions, while (S)-bambuterol showed no such effect. However, both enantiomers increased heart rates in beagles, indicating a need to consider the cardiac effects of bambuterol enantiomers in therapeutic use (Wu et al., 2016).

Molecular Recognition in Complex Media

Liang et al. (2017) synthesized a molecularly imprinted phloroglucinol-formaldehyde-melamine resin (MIPFMR) for selective recognition of bambuterol in urine. This study showcased the potential of molecularly imprinted polymers in selectively isolating and recognizing specific compounds in complex biological matrices, which can be crucial for therapeutic monitoring and pharmacokinetic studies (Liang et al., 2017).

Inhibition of Butyrylcholinesterase and Alzheimer's Disease

Wu et al. (2017) designed bambuterol analogues as inhibitors of butyrylcholinesterase, a strategy aimed at treating Alzheimer's disease. They found that certain bambuterol derivatives effectively inhibited butyrylcholinesterase with fewer cardiac effects and enhanced blood-brain barrier permeability compared to bambuterol. This research suggests the potential of bambuterol analogues in Alzheimer's therapy (Wu et al., 2017).

Eigenschaften

IUPAC Name |

[3-(1,2-dihydroxyethyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBUKWDZAQWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC(=CC(=C1)C(CO)O)OC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552836 |

Source

|

| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol | |

CAS RN |

112935-92-9 |

Source

|

| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5W7RF5AQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)